molecular formula C13H9ClF2O B1517193 4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene CAS No. 1039960-86-5

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene

Cat. No. B1517193
M. Wt: 254.66 g/mol
InChI Key: HBFMKZAKGYXTAB-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene” is a chemical compound with the molecular formula C14H9ClF4O . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6 .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene” consists of a benzene ring with various substituents. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Aryl- and Alkylanilines : Research indicates the use of related fluoro and chloro compounds in the synthesis of aryl- and alkylanilines through photoheterolysis, showcasing the compound's utility in organic synthesis and the development of new chemical reactions (Fagnoni, Mella, & Albini, 1999).

  • Intermolecular Interactions in 1,2,4-Triazoles : Another study synthesized biologically active 1,2,4-triazole derivatives using fluoro and chloro derivatives, highlighting the compound's role in creating substances with potential intermolecular interactions useful for drug design and biological studies (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Iodination of Sterically Hindered Benzenes : The compound has been implicated in the selective iodination of benzene derivatives, indicating its utility in the derivatization of complex organic molecules, which is crucial for pharmaceuticals and advanced materials development (Stavber, Kralj, & Zupan, 2002).

Environmental and Analytical Chemistry

  • Anaerobic Transformation of Phenol : The use of fluorophenols in studying the transformation of phenol to benzoate by anaerobic consortia provides insights into environmental biodegradation processes and pollutant remediation strategies (Genthner, Townsend, & Chapman, 1989).

  • Dielectric Relaxation Studies : Investigations into the dielectric relaxation and dipole moment of hydrogen-bonded complexes reveal the compound's importance in understanding the fundamental physical chemistry relevant to material sciences and electronic applications (Basha, Khan, Muzammil, & Fasiuddin, 2022).

Material Science and Polymer Chemistry

  • High Molecular Weight Polyphenyleneethynylenes : Research into the polymerization reactions utilizing fluoro and chloro derivatives highlights their use in creating novel polymeric materials with potential applications in electronics, optics, and as functional coatings (Kloppenburg, Jones, & Bunz, 1999).

  • Catalysis and Oxidation Processes : Studies on the catalytic activity of complexes derived from fluoro and chloro compounds for oxidation reactions underscore their significance in chemical manufacturing and environmental applications, such as pollution control and the synthesis of fine chemicals (Roy & Manassero, 2010).

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-8-9-5-6-13(11(16)7-9)17-12-4-2-1-3-10(12)15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFMKZAKGYXTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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